molecular formula C10H15N B3177719 Ethyl[(3-methylphenyl)methyl]amine CAS No. 209051-77-4

Ethyl[(3-methylphenyl)methyl]amine

Cat. No. B3177719
CAS RN: 209051-77-4
M. Wt: 149.23 g/mol
InChI Key: AHSNAOOBNGLDJW-UHFFFAOYSA-N
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Description

Ethyl[(3-methylphenyl)methyl]amine, also known as N-(3-methylbenzyl)ethanamine, is an organic compound with the molecular formula C₁₀H₁₅N. It is a liquid with a molecular weight of 149.24 g/mol. The IUPAC name for this compound is N-(3-methylbenzyl)ethanamine. It is commonly used in organic synthesis and pharmaceutical research .


Synthesis Analysis

The synthesis of Ethyl[(3-methylphenyl)methyl]amine involves transaminase-mediated chiral selective reactions. Specifically, transaminases catalyze the conversion of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine. The process includes optimization of enzyme loading, substrate concentration, temperature, and pH to achieve maximum conversion and yield. Dimethylsulfoxide (DMSO) serves as the co-solvent for this bioconversion .


Molecular Structure Analysis

The molecular structure of Ethyl[(3-methylphenyl)methyl]amine consists of an ethyl group attached to the nitrogen atom of a (3-methylphenyl)methyl group. The compound exhibits chirality due to the asymmetric carbon center. The IUPAC name reflects the arrangement of substituents around this chiral center .


Chemical Reactions Analysis

  • Imine Formation : Ethyl[(3-methylphenyl)methyl]amine reacts with aldehydes or ketones to form imine derivatives (Schiff bases). Water is eliminated in this acid-catalyzed and reversible reaction. The pH plays a crucial role in controlling the reaction .
  • Enamine Formation : With 2º-amines, enamines are formed. These reactions are also reversible and involve the loss of water. Acid-catalyzed hydrolysis converts enamines back to their carbonyl precursors .
  • Amide Formation : Ethyl[(3-methylphenyl)methyl]amine reacts with acid chlorides to form amides .
  • Sulfonamide Formation : The compound reacts with sulfonyl groups to produce sulfonamides, which find applications as antimicrobial agents .


Physical And Chemical Properties Analysis

  • Solubility : Soluble in organic solvents like DMSO

Safety and Hazards

  • Precautionary Statements : Follow safety precautions, avoid contact with skin and eyes, and handle in a well-ventilated area

properties

IUPAC Name

N-[(3-methylphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-11-8-10-6-4-5-9(2)7-10/h4-7,11H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSNAOOBNGLDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl[(3-methylphenyl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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